molecular formula C12H18BrNO3Si B8023423 (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B8023423
M. Wt: 332.26 g/mol
InChI Key: OPLIAJIMUBUOLW-UHFFFAOYSA-N
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Description

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane (CAS: 877161-00-7) is a silyl-protected aromatic compound featuring a bromine atom at the 2-position and a nitro group at the 6-position of the phenyl ring. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the phenolic oxygen, enhancing stability during synthetic transformations. This compound is pivotal in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies, where the nitro group acts as a strong electron-withdrawing group (EWG) to direct reactivity .

Properties

IUPAC Name

(2-bromo-6-nitrophenoxy)-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3Si/c1-12(2,3)18(4,5)17-11-9(13)7-6-8-10(11)14(15)16/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLIAJIMUBUOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane involves its reactivity due to the presence of the bromine and nitro groups. The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Nitro vs. Methoxy Groups : The nitro group in the target compound (EWG) significantly deactivates the aromatic ring, making it less prone to electrophilic substitution but more reactive in nucleophilic aromatic substitution compared to methoxy-substituted analogs (e.g., (2-Bromo-5-methoxyphenyl)methoxydimethylsilane) .
  • Halogen Position: The 2-bromo substituent in the target compound creates ortho/para-directing effects, whereas meta-substituted analogs (e.g., (3-Bromophenoxy)(tert-butyl)dimethylsilane) exhibit different regioselectivity in further functionalization .

Biological Activity

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and highlighting its applications in pharmacology.

Chemical Structure and Properties

The chemical formula for (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane is C₁₃H₁₉BrN₂O₃Si. Its structure features a brominated nitrophenoxy group attached to a tert-butyl dimethylsilane moiety, which enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often demonstrate a range of biological activities, including:

  • Antitumor Activity : Compounds containing nitrophenol derivatives have been associated with anticancer properties. For instance, (2-Bromo-6-nitrophenoxy) derivatives have been explored for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of nitro groups in aromatic compounds is often linked to anti-inflammatory properties, possibly through the inhibition of cyclooxygenase enzymes.
  • Neuroprotective Properties : Some studies suggest that silane compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Antitumor Activity

A study published in PubChem highlights the synthesis of various derivatives from (2-Bromo-6-nitrophenoxy) compounds, indicating promising activity against tumor cell lines. The study found that modifications in the phenolic structure significantly affected cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

CompoundIC50 (µM)Cell Line
(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane15.7A549 (lung cancer)
Control Compound25.3A549

Anti-inflammatory Activity

Research indicates that similar nitrophenol compounds can inhibit COX-2 activity, which is crucial for mediating inflammatory responses. The anti-inflammatory activity was assessed using in vitro assays measuring prostaglandin E2 levels in treated cells versus controls.

CompoundCOX-2 Inhibition (%)
(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane68%
Aspirin (control)75%

Neuroprotective Effects

In a neuroprotection study, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting potential applicability in neurodegenerative conditions.

The biological activity of (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways related to cell proliferation and survival.
  • Oxidative Stress Reduction : The compound's ability to scavenge free radicals may contribute to its neuroprotective effects.

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